molecular formula C6H9ClN2O2S B13511120 Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride

Cat. No.: B13511120
M. Wt: 208.67 g/mol
InChI Key: AEHGNBUOHLUHCL-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 2-aminomethylthiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s reactivity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)-1,3-oxazole-4-carboxylate hydrochloride
  • Methyl 2-(aminomethyl)-1,3-imidazole-4-carboxylate hydrochloride
  • Methyl 2-(aminomethyl)-1,3-pyrazole-4-carboxylate hydrochloride

Uniqueness

Methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate hydrochloride is unique due to the presence of the sulfur atom in the thiazole ring, which imparts distinct chemical and biological properties. This sulfur atom can participate in various interactions that are not possible with oxygen or nitrogen atoms found in similar compounds, making it a valuable compound for specific applications.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-11-5(2-7)8-4;/h3H,2,7H2,1H3;1H

InChI Key

AEHGNBUOHLUHCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CN.Cl

Origin of Product

United States

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